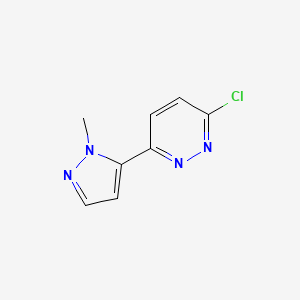
3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine is a heterocyclic compound with a molecular formula of C8H7ClN4 and a molecular weight of 194.62 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 3-position and a 1-methyl-1H-pyrazol-5-yl group at the 6-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It has been found that similar compounds have been used in the synthesis of ruthenium (ii) complexes, which interact with calf thymus dna (ct-dna) and glutathione .
Mode of Action
Related compounds have been observed to interact moderately with ct-dna, with binding constants in the order of 10^4 m^-1 . These complexes bind to glutathione, forming GSH-adducts through S coordination by replacement of a halide .
Biochemical Pathways
The interaction with ct-dna and glutathione suggests potential involvement in dna-related processes and antioxidant pathways .
Result of Action
Related compounds have shown some activity against the mcf-7 breast cancer cells . The exact effects of 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine at the molecular and cellular level require further investigation.
Action Environment
The stability of related compounds in pbs buffer or dmso over 24 hours has been confirmed , suggesting potential stability in various biological environments.
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of organometallic η6-arene ruthenium(II) complexes . These complexes interact moderately with calf thymus DNA (CT-DNA) and bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .
Cellular Effects
The organometallic complexes synthesized using this compound have shown some activity against the MCF-7 breast cancer cells .
Molecular Mechanism
The organometallic complexes synthesized using this compound bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .
Temporal Effects in Laboratory Settings
The organometallic complexes synthesized using this compound have shown good solvolysis stability over 24 hours .
Preparation Methods
The synthesis of 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 1-methyl-1H-pyrazole under specific conditions. One common method involves the use of a halide-ruthenium (II) dimer with the respective pyrazol-1-ylpyridazine N,N-chelating ligands in acetonitrile at room temperature under a flow of nitrogen . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Complex Formation: It can form complexes with metals, such as ruthenium, which have been studied for their stability and reactivity.
Common reagents used in these reactions include halide-ruthenium (II) dimers, acetonitrile, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar compounds to 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine include other pyrazolyl-pyridazine derivatives, such as:
- 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- 3-chloro-6-(1H-pyrazol-1-yl)pyridazine
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the chloro and 1-methyl-1H-pyrazol-5-yl groups in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
3-chloro-6-(2-methylpyrazol-3-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-7(4-5-10-13)6-2-3-8(9)12-11-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKCPZPODQWDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1472021-67-2 |
Source


|
| Record name | 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2757315.png)
![N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2757317.png)
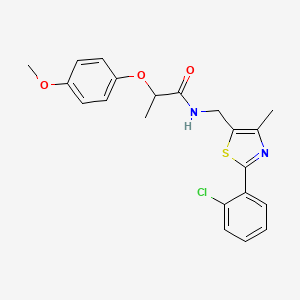
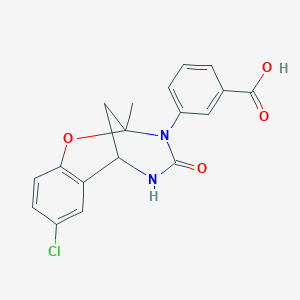
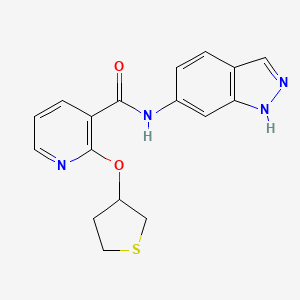
![N-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2757324.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2757325.png)
![N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2757326.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2757327.png)
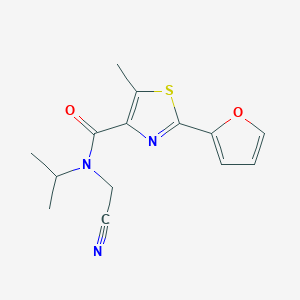
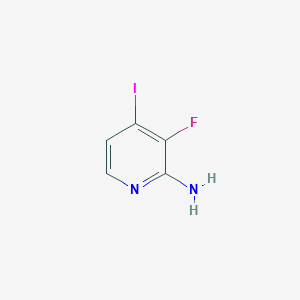
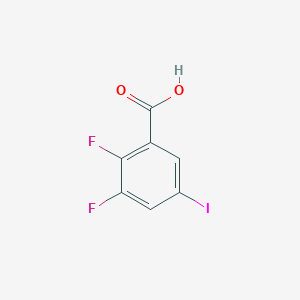
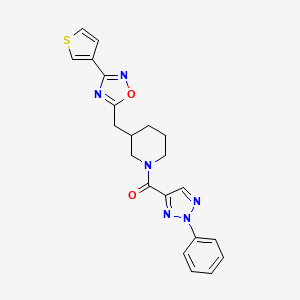
methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2757338.png)
